![molecular formula C26H24N2O2 B2539944 5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol CAS No. 694453-72-0](/img/structure/B2539944.png)
5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
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Overview
Description
5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (5-bismethyl-2-methoxyphenol) is a heterocyclic compound that is a derivative of phenol and indole. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 310.35 g/mol. 5-bismethyl-2-methoxyphenol has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a fluorescent probe for studying biochemical and physiological processes, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of cancer research . They have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . This makes them potential agents for the further development of tubulin polymerization inhibitors .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This could make them useful in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Role in Cell Biology
Indoles play a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance . This suggests potential applications in the field of cell biology and immunology.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the context of the biological system.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-23(30-3)22(29)14-17)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSKYHOPQNRGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol |
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